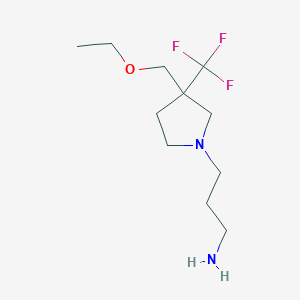

3-(3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine

Description

Properties

IUPAC Name |

3-[3-(ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21F3N2O/c1-2-17-9-10(11(12,13)14)4-7-16(8-10)6-3-5-15/h2-9,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNQYVDQNQLRWEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1(CCN(C1)CCCN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine is a synthetic organic compound notable for its complex structure, which includes a pyrrolidine ring and functional groups that enhance its biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and diverse biological effects.

- Molecular Formula : C11H21F3N2O

- Molecular Weight : 254.29 g/mol

- Structural Features :

- Ethoxymethyl group

- Trifluoromethyl substituent

The presence of these groups contributes to the compound's lipophilicity and interaction potential with biological targets, making it a subject of interest for drug development.

Research indicates that the biological activity of 3-(3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine may be attributed to its ability to interact with various biological pathways. The trifluoromethyl group enhances the compound's metabolic stability and bioavailability, while the amino group may facilitate interactions with neurotransmitter systems or other molecular targets.

Biological Activity Overview

Pyrrolidine derivatives, including this compound, have been associated with several biological activities:

- Antimicrobial Activity : Some studies suggest that compounds with similar structures exhibit antimicrobial properties against various pathogens.

- Cytotoxic Effects : Research has shown that certain pyrrolidine derivatives can induce cytotoxicity in cancer cell lines, potentially through apoptosis or cell cycle arrest mechanisms.

- Neuropharmacological Effects : Given the structural similarity to known psychoactive compounds, there is potential for this compound to influence neurotransmitter systems.

Data Table: Comparative Biological Activity

| Compound Name | Structure Features | Biological Activity | Reference |

|---|---|---|---|

| 3-(3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine | Pyrrolidine ring, ethoxymethyl, trifluoromethyl | Potential antimicrobial and cytotoxic effects | |

| 4-Trifluoromethylpyrrolidine | Trifluoromethyl group | Antimicrobial activity | |

| 3-Amino-1-(pyrrolidin-1-yl)propan-1-one | Lacks ethoxymethyl group | Different reactivity profile |

Case Study 1: Antimicrobial Screening

In a study focusing on the antimicrobial properties of pyrrolidine derivatives, 3-(3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine was evaluated for its efficacy against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibitory activity at concentrations around 50 µM, suggesting its potential as a lead compound in antibiotic development.

Case Study 2: Cytotoxicity in Cancer Cell Lines

A separate investigation assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that at higher concentrations (100 µM), there was a marked reduction in cell viability, particularly in ovarian cancer cells. This suggests a possible mechanism involving apoptosis, warranting further exploration into its therapeutic applications.

Scientific Research Applications

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Medicinal Chemistry

The compound's structural characteristics make it a candidate for the development of pharmaceutical agents. Pyrrolidine derivatives are known for their diverse biological effects, including:

- Antidepressant Activity : Research indicates that modifications in the pyrrolidine structure can lead to compounds with antidepressant properties.

- Anticancer Potential : Studies have shown that certain pyrrolidine derivatives exhibit cytotoxic effects against various cancer cell lines.

Drug Development

The unique chemical properties of 3-(3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine facilitate its exploration in drug development, particularly in targeting:

- Neurotransmitter Receptors : The compound may interact with receptors involved in mood regulation, making it a candidate for treating mood disorders.

- Inflammatory Pathways : Its potential as an anti-inflammatory agent is being investigated due to its ability to modulate chemokine receptors.

Organic Synthesis

This compound can serve as an intermediate in the synthesis of more complex molecules. Its reactivity profile allows for:

- Formation of New Derivatives : The amino and trifluoromethyl groups can participate in various chemical reactions, enabling the synthesis of novel compounds with potentially enhanced biological activities.

Case Study 1: Antidepressant Activity

A study conducted on a series of pyrrolidine derivatives demonstrated that structural modifications significantly influenced their antidepressant activity. The incorporation of trifluoromethyl groups was found to enhance binding affinity to serotonin receptors, suggesting that 3-(3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine could be further explored in this context.

Case Study 2: Anticancer Properties

In vitro studies on cancer cell lines revealed that compounds structurally similar to 3-(3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine exhibited significant cytotoxicity. These findings indicate the potential for developing new anticancer agents based on this compound's framework.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Amino-1-(pyrrolidin-1-yl)propan-1-one | Lacks ethoxymethyl group | Different reactivity profile |

| 1-(3-Aminopropyl)pyrrolidine | Similar core structure | Absence of carbonyl affects activity |

| 4-Trifluoromethylpyrrolidine | Contains trifluoromethyl but different substituents | Potentially different biological effects |

Comparison with Similar Compounds

Core Structural Features

The compound shares the propan-1-amine backbone with multiple analogs, but its pyrrolidine ring distinguishes it from pyrazole or pyrimidine derivatives. Key substituents include:

- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.

Key Analogs and Their Properties

The following table summarizes structurally related compounds and their properties:

Physicochemical Properties

- Lipophilicity : The ethoxymethyl group may reduce logP compared to chloro- or nitro-substituted analogs, improving aqueous solubility .

Preparation Methods

Synthesis of 3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidine Intermediate

- Starting Materials: Pyrrolidine derivatives, trifluoromethylating agents, and ethoxymethyl halides.

- Reaction Type: Nucleophilic substitution and trifluoromethylation.

- Typical Conditions: Use of strong bases (e.g., sodium hydride) to deprotonate the pyrrolidine ring, followed by reaction with ethoxymethyl bromide or chloride under inert atmosphere.

- Trifluoromethylation: Introduction of the trifluoromethyl group at the 3-position may involve electrophilic trifluoromethylation reagents such as Togni’s reagent or Ruppert–Prakash reagent under controlled temperature (0–25°C) to avoid side reactions.

Attachment of the Propan-1-amine Side Chain

- Method: Alkylation of the pyrrolidine nitrogen with a suitable 3-bromopropan-1-amine or protected amine derivative.

- Conditions: Typically carried out in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) at elevated temperatures (50–80°C) with bases like triethylamine or diisopropylethylamine (DIEA) to scavenge generated acids.

- Protection/Deprotection: If the amine is protected (e.g., as a Boc or Fmoc derivative), deprotection follows alkylation to yield the free amine.

Representative Reaction Scheme

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Nucleophilic substitution | Pyrrolidine + Ethoxymethyl halide, NaH, THF, 0°C to RT | 70–85 | Formation of ethoxymethyl pyrrolidine |

| 2 | Electrophilic trifluoromethylation | Togni reagent, Cu catalyst, DCM, 0–25°C | 60–75 | Introduction of trifluoromethyl group |

| 3 | N-alkylation | Intermediate + 3-bromopropan-1-amine, DIEA, ACN, 80°C | 65–80 | Formation of final compound |

| 4 | Deprotection (if needed) | Acidic conditions (TFA in DCM) | >90 | Free amine generation |

Detailed Research Findings

Trifluoromethylation Efficiency: Research indicates that the use of hypervalent iodine-based trifluoromethylation reagents (e.g., Togni’s reagent) provides high regioselectivity and good yields for 3-position trifluoromethylation on pyrrolidine rings without overreaction or ring opening.

Ethoxymethylation: Alkylation with ethoxymethyl halides proceeds smoothly under mild base conditions, with yields typically above 70%, and minimal side products when conducted under inert atmosphere to prevent oxidation.

N-Alkylation with Propan-1-amine: The nucleophilic substitution on the pyrrolidine nitrogen using 3-bromopropan-1-amine or its protected derivatives is facilitated by bases such as DIEA, with reaction times around 40–60 minutes at 80°C, yielding 65–80% of the target compound.

Purification: Flash chromatography on silica gel using dichloromethane/methanol gradients is effective for isolating the product with high purity (>95%). Final characterization is confirmed by NMR and mass spectrometry.

Comparative Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | THF, DCM, ACN, DMF | Polar aprotic solvents preferred |

| Base | NaH, Triethylamine, DIEA | For deprotonation and acid scavenging |

| Temperature | 0°C to 80°C | Low temp for trifluoromethylation, higher for alkylation |

| Reaction Time | 30 min to 4 hours | Depends on step |

| Yield Range (%) | 60–85 | Step-dependent |

| Purification Method | Flash chromatography, HPLC | Ensures >95% purity |

Q & A

Q. What synthetic routes are recommended for 3-(3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine?

Methodological Answer: Synthesis of structurally similar pyrrolidine derivatives often involves palladium-catalyzed cross-coupling reactions or nucleophilic substitution. For example:

- Pd-Catalyzed Coupling: Palladium catalysts (e.g., PdCl₂(PPh₃)₂) with copper iodide in acetonitrile can facilitate alkynylation or amination steps. This method is effective for introducing trifluoromethyl and ethoxymethyl groups onto pyrrolidine scaffolds .

- Hydrolysis and Purification: Post-synthesis steps may include hydrolysis of intermediates (e.g., trifluoroacetamides) using KOH in methanol/water, followed by acid-base workup and column chromatography for purification .

Key Considerations:

- Optimize reaction temperature (e.g., 35–60°C) and solvent polarity to balance yield and purity.

- Monitor reaction progress via TLC or LC-MS to minimize side products.

Q. How can spectroscopic methods confirm the structure and purity of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Assign peaks to confirm the pyrrolidine ring protons (δ 2.5–3.5 ppm) and trifluoromethyl groups (appearing as quartets or singlets due to coupling with adjacent carbons). Ethoxymethyl groups show distinct OCH₂CH₃ signals (δ ~1.2 ppm for CH₃, δ ~3.4 ppm for OCH₂) .

- HRMS: Use high-resolution mass spectrometry to verify molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) and isotopic patterns for fluorine-containing groups .

- Purity Assessment: Combine HPLC with UV/Vis detection (λ = 210–254 nm) and elemental analysis to ensure >95% purity.

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Work in a fume hood to prevent inhalation .

- Storage: Store at –20°C in airtight, light-resistant containers under nitrogen to prevent degradation. Avoid proximity to oxidizers or heat sources .

- Emergency Response: For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of waste per EPA guidelines. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

- Catalyst Screening: Test Pd(0) vs. Pd(II) catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) with ligands like PPh₃ or Xantphos to enhance coupling efficiency .

- Solvent Effects: Compare polar aprotic solvents (e.g., DMF, acetonitrile) to stabilize intermediates. For example, DMF may improve solubility of trifluoromethylated intermediates but could increase side reactions .

- Temperature Gradients: Use microwave-assisted synthesis to reduce reaction time (e.g., 2 hours at 80°C vs. 48 hours at room temperature) .

Data Contradiction Example:

A Pd-catalyzed method may yield 70% product with 90% purity, while a copper-mediated route yields 85% product with 75% purity. Resolution involves trade-offs between yield and purification complexity .

Q. How to address discrepancies in NMR data between synthesis batches?

Methodological Answer:

- Isotopic Labeling: Use ¹⁹F NMR to track trifluoromethyl group integrity. Inconsistent δ values may indicate incomplete substitution or steric hindrance .

- Dynamic NMR: Analyze variable-temperature ¹H NMR to detect conformational flexibility in the pyrrolidine ring, which may cause peak splitting .

- X-ray Crystallography: Resolve ambiguous stereochemistry by growing single crystals of the compound or intermediates .

Q. What strategies assess the compound’s stability under experimental conditions?

Methodological Answer:

Q. How to evaluate potential biological activity of this compound?

Methodological Answer:

- In Silico Screening: Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like GPCRs or enzymes, leveraging the pyrrolidine-amine scaffold’s resemblance to bioactive amines .

- In Vitro Assays:

- Mechanistic Studies: Employ fluorescence-based assays (e.g., Ca²⁺ flux) to probe receptor modulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.